molecular formula C8H20AsF6N B15344821 Dibutylamine, hexafluoroarsenate(1-) CAS No. 7128-68-9

Dibutylamine, hexafluoroarsenate(1-)

Cat. No.: B15344821
CAS No.: 7128-68-9
M. Wt: 319.16 g/mol
InChI Key: LYVDDAUTCNISJP-UHFFFAOYSA-O
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of dibutylamine, hexafluoroarsenate(1-) typically involves the reaction of dibutylamine with hexafluoroarsenic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired salt. The general reaction can be represented as:

C8H19N+HAsF6C8H20AsF6N\text{C}_8\text{H}_{19}\text{N} + \text{HAsF}_6 \rightarrow \text{C}_8\text{H}_{20}\text{AsF}_6\text{N} C8​H19​N+HAsF6​→C8​H20​AsF6​N

Industrial Production Methods

Industrial production of dibutylamine, hexafluoroarsenate(1-) involves large-scale synthesis using high-purity reagents and controlled environments to ensure product consistency and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

Dibutylamine, hexafluoroarsenate(1-) undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The hexafluoroarsenate anion can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with dibutylamine, hexafluoroarsenate(1-) include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from reactions involving dibutylamine, hexafluoroarsenate(1-) depend on the type of reaction. For example, oxidation may yield dibutylamine oxides, while substitution reactions can produce various substituted arsenates .

Scientific Research Applications

Dibutylamine, hexafluoroarsenate(1-) has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of dibutylamine, hexafluoroarsenate(1-) involves its interaction with molecular targets through its amine and hexafluoroarsenate groups. The amine group can form hydrogen bonds and interact with various biological molecules, while the hexafluoroarsenate anion can participate in ionic interactions. These interactions can affect molecular pathways and lead to specific biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

    Dibutylamine: A secondary amine used in similar applications but lacks the hexafluoroarsenate anion.

    Hexafluoroarsenate Salts: Other salts containing the hexafluoroarsenate anion but with different cations.

Uniqueness

Dibutylamine, hexafluoroarsenate(1-) is unique due to the combination of dibutylamine and hexafluoroarsenate, which imparts specific chemical and physical properties not found in other similar compounds. This uniqueness makes it valuable in specialized applications where both amine and hexafluoroarsenate functionalities are required .

Properties

CAS No.

7128-68-9

Molecular Formula

C8H20AsF6N

Molecular Weight

319.16 g/mol

IUPAC Name

dibutylazanium;hexafluoroarsenic(1-)

InChI

InChI=1S/C8H19N.AsF6/c1-3-5-7-9-8-6-4-2;2-1(3,4,5,6)7/h9H,3-8H2,1-2H3;/q;-1/p+1

InChI Key

LYVDDAUTCNISJP-UHFFFAOYSA-O

Canonical SMILES

CCCC[NH2+]CCCC.F[As-](F)(F)(F)(F)F

Origin of Product

United States

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